
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate
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Description
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
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Biological Activity
(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate is a compound of significant interest in the field of organic chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a hydroxybutenyl moiety, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with propargyl alcohol under controlled conditions. The general synthetic route is as follows:
-
Reagents :
- Tert-butyl carbamate
- Propargyl alcohol
- Base (e.g., potassium carbonate)
- Solvent (e.g., acetonitrile)
-
Procedure :
- Mix tert-butyl carbamate and propargyl alcohol in an organic solvent.
- Add a base to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the resulting product through standard techniques such as column chromatography.
This method yields high enantiomeric excess, making it suitable for further applications in synthetic organic chemistry .
This compound exhibits notable biological activity primarily through its inhibition of acetyl-CoA carboxylase 2 (ACC2). This enzyme plays a critical role in fatty acid metabolism. The inhibition of ACC2 leads to:
- Increased mitochondrial fatty acid oxidation.
- Decreased intramyocellular lipid deposition.
- Enhanced insulin sensitivity.
These effects suggest that the compound may be beneficial in treating metabolic disorders such as insulin resistance and obesity .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Metabolic Effects :
A study demonstrated that treatment with this compound significantly improved metabolic profiles in rodent models. Measurements indicated reductions in body weight and improved glucose tolerance compared to control groups . -
Cytotoxicity :
The compound has been explored for its cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in human carcinoma cells, highlighting its potential as an anticancer agent . -
Neuroprotective Properties :
Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially through modulation of inflammatory pathways associated with neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate be experimentally verified?
- Methodological Answer: Chiral HPLC with columns such as Chiralpak® IA or IB is recommended. Retention times can be compared to racemic or enantiopure standards. Alternatively, 1H NMR with chiral solvating agents (e.g., Eu(hfc)3) induces distinct splitting patterns for enantiomers. Polarimetry can also quantify optical rotation if a reference value is established .
Q. What synthetic methodologies are effective for preparing this compound?
- Methodological Answer: The compound is typically synthesized via Boc protection of the corresponding amine. Asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) or chiral pool strategies (using enantiopure starting materials like D-serine derivatives) ensure stereochemical fidelity. Reaction progress should be monitored by TLC or 1H NMR, focusing on the tert-butyl singlet (~1.4 ppm) and olefinic protons (~5.2 ppm) .
Q. How can the compound’s stability under laboratory conditions be assessed?
- Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% RH (ICH guidelines) for 4–8 weeks. Degradation is analyzed via HPLC-UV/Vis, tracking peak area reduction. LC-MS identifies degradation products (e.g., Boc deprotection to the free amine or oxidation of the allylic alcohol). FTIR monitors carbonyl stability (Boc C=O at ~1680–1720 cm−1) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
- Methodological Answer: Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Solve the structure with SHELXD (direct methods) and refine using SHELXL. Mercury software visualizes the Flack parameter to confirm absolute configuration. Hydrogen-bonding networks (e.g., O–H···O=C interactions) can be analyzed for packing effects .
Q. What computational approaches predict the compound’s conformational behavior in solution and solid states?
- Methodological Answer: Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) using AMBER or GROMACS. Density functional theory (DFT) at the B3LYP/6-31G* level identifies low-energy conformers. Compare computed 1H NMR shifts (GIAO method) with experimental data. For crystal packing, use Mercury to analyze intermolecular contacts and Hirshfeld surfaces .
Q. How can conflicting crystallographic data on hydrogen-bonding motifs be resolved?
- Methodological Answer: Apply graph set analysis (Gn(D)) to categorize hydrogen bonds (e.g., chains, rings). Cross-validate with Cambridge Structural Database (CSD) entries of analogous carbamates. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., H···O vs. H···H contacts). Thermal ellipsoid plots (Mercury) assess dynamic disorder that may obscure bonding patterns .
Q. What strategies minimize racemization during Boc protection/deprotection of the allylic alcohol moiety?
- Methodological Answer: Use Boc2O with DMAP in anhydrous THF at 0°C to avoid acid-catalyzed racemization. For deprotection, employ TFA in dichloromethane at –20°C. Monitor enantiopurity by chiral HPLC after each step. If racemization occurs, switch to milder conditions (e.g., HCl/dioxane) or alternative protecting groups (Fmoc) .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybut-3-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.